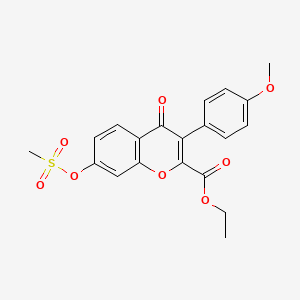
Ethyl 3-(4-methoxyphenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of chromene, a heterocyclic compound, with various functional groups attached, including a methoxyphenyl group, a methylsulfonyloxy group, and a carboxylate group. These functional groups could potentially influence the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a chromene core with various functional groups attached. The positions of these groups on the chromene ring could significantly influence the compound’s properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxylate group could enhance its solubility in water .Scientific Research Applications
Antimicrobial and Antioxidant Properties
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, which are structurally similar to Ethyl 3-(4-methoxyphenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate, have been studied for their antimicrobial and antioxidant activities. Some of these compounds demonstrated significant antibacterial and antifungal properties, alongside profound antioxidant potential (Raghavendra et al., 2016).
Hydrolysis Studies
Research has been conducted on the pH-dependent hydrolysis of related carboxylate esters, with findings relevant to the selective removal of ester groups in chemical syntheses. This has implications for the purification and synthesis processes of complex organic molecules, including those structurally related to this compound (Chan, Cox, & Sinclair, 2008).
Crystal and Molecular Structure
Studies on the crystal and molecular structure of similar compounds provide insights into the structural properties and stability of these molecules, which are critical for understanding their reactivity and potential applications in various chemical reactions (Kaur et al., 2012).
Synthesis and Chemical Reactions
Research has explored various synthesis methods and chemical reactions involving structurally similar compounds. These studies contribute to the understanding of the synthesis pathways and potential chemical applications of this compound and its derivatives (Ellis & Thomas, 1974).
Mechanism of Action
Future Directions
The study of this compound could open up new avenues in various fields, depending on its properties. If it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it shows unique chemical reactivity, it could find use in synthetic chemistry .
properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8S/c1-4-26-20(22)19-17(12-5-7-13(25-2)8-6-12)18(21)15-10-9-14(11-16(15)27-19)28-29(3,23)24/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHJUWYVIDVROT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2477313.png)
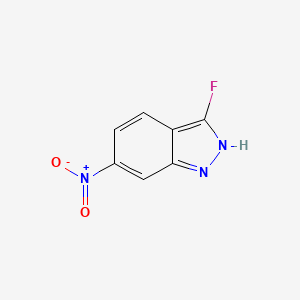

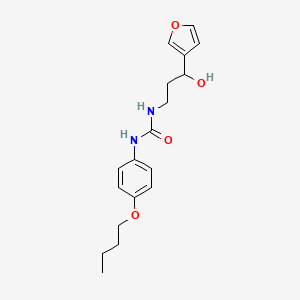

![N-[(3-Methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2477320.png)
![3-Bromo-N-[cyano-(2-methoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2477321.png)
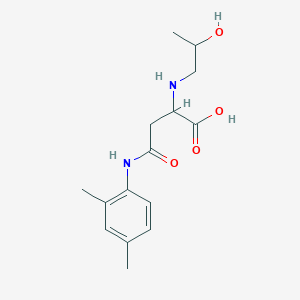

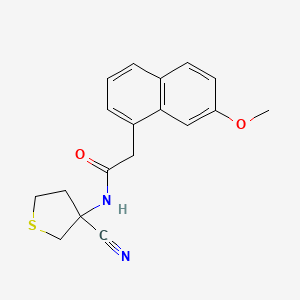
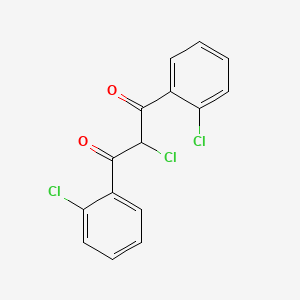

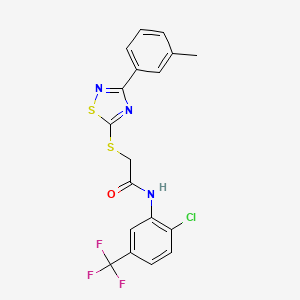
![(Z)-2-[(2,3-dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2477335.png)